N-(4-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
N-(4-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(4-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of anthranilamide with appropriate aldehydes or ketones, followed by bromination and subsequent functional group modifications . Industrial production methods often employ transition-metal-catalyzed reactions, which provide high yields and selectivity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions are common, especially involving the bromine atom
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in cancer treatment due to its antiproliferative properties
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives like erlotinib and gefitinib, which are used in cancer therapy . Compared to these compounds, N-(4-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has unique structural features that may confer distinct biological activities .
Properties
Molecular Formula |
C18H14BrN3O3 |
---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C18H14BrN3O3/c19-11-5-7-12(8-6-11)20-17(25)18-10-9-15(23)22(18)14-4-2-1-3-13(14)16(24)21-18/h1-8H,9-10H2,(H,20,25)(H,21,24) |
InChI Key |
XNRRAWMECDJLIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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